![molecular formula C19H21N3O4S B3899936 2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)
2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide
Overview
Description
2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide, also known as DMTA, is a synthetic compound with potential applications in scientific research. DMTA has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of antioxidant enzymes, such as superoxide dismutase. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, one limitation of this compound is its instability in acidic and basic conditions.
Future Directions
For 2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide include further studies to elucidate its mechanism of action and to explore its potential use in the treatment of various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in humans. Finally, the development of more stable analogs of this compound may improve its potential for use in scientific research.
Scientific Research Applications
2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]sulfanyl-N-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-25-16-9-8-14(10-17(16)26-2)11-20-22-19(24)13-27-12-18(23)21-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,23)(H,22,24)/b20-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPKGUINTRIREG-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSCC(=O)NC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSCC(=O)NC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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